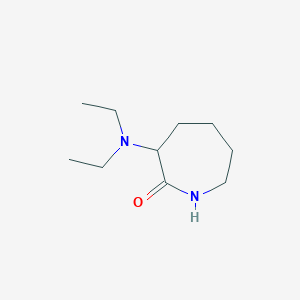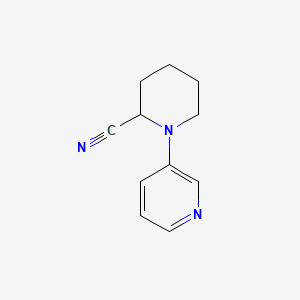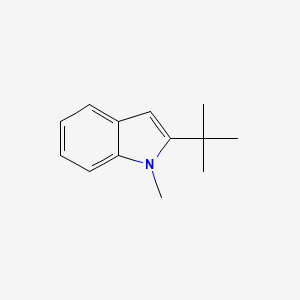
7-Pentylazepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 7-Pentilazepan-2-ona es un compuesto heterocíclico de siete miembros con un átomo de nitrógeno en el anillo. Es un derivado de la azepanina, específicamente sustituido con un grupo pentilo en la posición 7.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de la 7-Pentilazepan-2-ona se puede lograr mediante varios métodos. Un enfoque común implica la reacción de expansión de anillo de un precursor cíclico más pequeño. Por ejemplo, una 4-sustituida ciclohexanona se puede convertir al derivado de azepanina deseado utilizando un derivado quiral de 1,3-azidopropanol en presencia de un promotor ácido de Lewis como BF3.OEt2 . Este método permite la preparación de lactamas enantioméricamente puras.
Métodos de producción industrial
La producción industrial de 7-Pentilazepan-2-ona puede implicar técnicas de expansión de anillo similares, optimizadas para la síntesis a gran escala. El uso de materiales de partida fácilmente disponibles y sistemas catalíticos eficientes puede aumentar el rendimiento y la pureza del producto final. Además, el proceso se puede diseñar para minimizar la producción de subproductos y residuos, haciéndolo más ecológico .
Análisis De Reacciones Químicas
Tipos de reacciones
La 7-Pentilazepan-2-ona puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar lactamas correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir la lactama en aminas u otras formas reducidas.
Sustitución: Las reacciones de sustitución nucleofílica pueden introducir diferentes sustituyentes en varias posiciones del anillo de azepanina.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: A menudo se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Los reactivos como los haluros de alquilo o los cloruros de acilo se pueden utilizar en presencia de una base para facilitar las reacciones de sustitución.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir aminas primarias o secundarias .
Aplicaciones Científicas De Investigación
La 7-Pentilazepan-2-ona tiene varias aplicaciones de investigación científica:
Química: Sirve como intermedio en la síntesis de moléculas más complejas, incluidos productos farmacéuticos y agroquímicos.
Biología: El compuesto se puede utilizar en el estudio de interacciones enzimáticas y como bloque de construcción para moléculas biológicamente activas.
Industria: Se puede utilizar en la producción de polímeros y otros materiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de la 7-Pentilazepan-2-ona implica su interacción con objetivos moleculares específicos. El compuesto puede actuar como un inhibidor o activador de ciertas enzimas o receptores, dependiendo de su estructura y grupos funcionales. Las vías involucradas pueden incluir la unión a sitios activos, la alteración de la actividad enzimática o la modulación de la señalización del receptor .
Comparación Con Compuestos Similares
Compuestos similares
7-Bencilazepan-2-ona: Similar en estructura pero con un grupo bencilo en lugar de un grupo pentilo.
6-Etilpiperidin-2-ona: Un anillo de seis miembros con un grupo etilo.
5-Metilpirrolidin-2-ona: Un anillo de cinco miembros con un grupo metilo.
Unicidad
La 7-Pentilazepan-2-ona es única debido a su patrón de sustitución específico y tamaño de anillo, lo que confiere propiedades químicas y biológicas distintas. Su estructura de anillo de siete miembros proporciona una disposición espacial diferente en comparación con los anillos más pequeños o más grandes, lo que afecta su reactividad e interacciones con otras moléculas .
Propiedades
Número CAS |
84460-49-1 |
|---|---|
Fórmula molecular |
C11H21NO |
Peso molecular |
183.29 g/mol |
Nombre IUPAC |
7-pentylazepan-2-one |
InChI |
InChI=1S/C11H21NO/c1-2-3-4-7-10-8-5-6-9-11(13)12-10/h10H,2-9H2,1H3,(H,12,13) |
Clave InChI |
BUAVDNKUSNKBRL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1CCCCC(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,7-Dimethyl-1,2,3,8-tetrahydrocyclopenta[a]indene](/img/structure/B11909765.png)




![ethyl 6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B11909802.png)
![(2-Aminobenzo[d]oxazol-6-yl)boronic acid](/img/structure/B11909805.png)

![1-Oxa-3-azaspiro[5.5]undecane-2,7-dione](/img/structure/B11909814.png)
![Imidazo[1,2-a]quinolin-1-amine](/img/structure/B11909848.png)



